molecular formula C19H23N3O5S B2964656 ethyl 4-[2-[2-(4-methoxyphenyl)ethylamino]-2-oxoethyl]sulfanyl-6-methyl-2-oxo-1H-pyrimidine-5-carboxylate CAS No. 899727-13-0

ethyl 4-[2-[2-(4-methoxyphenyl)ethylamino]-2-oxoethyl]sulfanyl-6-methyl-2-oxo-1H-pyrimidine-5-carboxylate

Cat. No. B2964656
CAS RN: 899727-13-0
M. Wt: 405.47
InChI Key: PACWVVQFCKQCKX-UHFFFAOYSA-N
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Description

This compound is a derivative of pyrimidine . Pyrimidine and its derivatives have been proven to use antiviral, anticancer, antioxidant, and antimicrobial activity .


Synthesis Analysis

A series of novel triazole-pyrimidine-based compounds were designed, synthesized and characterized by mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis . The synthesis involved a stirred solution of substituted aldehyde, ethyl acetoacetate, and urea in ethanol, treated with concentrated hydrochloric acid and heated to reflux .


Molecular Structure Analysis

The molecular structure of this compound was characterized by mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include the reaction of a substituted aldehyde, ethyl acetoacetate, and urea in ethanol, treated with concentrated hydrochloric acid and heated to reflux .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound were analyzed using mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis .

Scientific Research Applications

Synthesis and Crystal Structure

The synthesis of novel derivatives from ethyl 4-methyl-2-phenyl-6-sulfanylpyrimidine-5-carboxylate, including their crystal structures and cytotoxic activity, has been extensively studied. These compounds exhibit diverse hydrogen-bond interactions, contributing to their potential as therapeutic agents. The synthesis involves characterizing compounds by NMR, IR, mass spectroscopies, and elemental analysis, with further examination by single-crystal X-ray diffraction to understand their molecular structures and interactions (Stolarczyk et al., 2018).

Potential Biological Activities

Studies have shown that derivatives related to the chemical compound exhibit varied biological activities. For instance, cytotoxicity evaluations against different cancer cell lines reveal insights into their potential therapeutic applications. The presence of specific groups within the molecules significantly influences their cytotoxic properties, suggesting a nuanced approach to drug design (Stolarczyk et al., 2018).

Chemical Transformations and Applications

Research into the chemical transformations of related compounds provides valuable insights into their applications. For example, the transformation of methyl 2-amino-4-(2-methoxy-2-oxo-ethyl)thiazole-5-carboxylate into various derivatives highlights the versatility of these compounds in synthesizing new pharmaceuticals with potential therapeutic benefits (Žugelj et al., 2009).

Antimicrobial and Antifungal Activities

Some derivatives have been evaluated for their antimicrobial and antifungal activities, showing promising results against specific strains. The synthesis of novel compounds and their testing against various pathogens contribute to the development of new antimicrobial agents, which is crucial in the fight against resistant strains (Tiwari et al., 2018).

Structural Analyses and Interactions

Detailed structural analyses of these compounds, including their hydrogen-bonding patterns and molecular conformations, provide insights into their potential interactions with biological targets. Such information is essential for understanding the mode of action and optimizing the biological activities of potential drug candidates (Begum & Vasundhara, 2009).

Mechanism of Action

Future Directions

The study strongly indicates that the novel scaffolds of triazole-pyrimidine-based compounds can potentially be developed as neuroprotective and anti-neuroinflammatory agents . This opens up new avenues for research and development in the field of neuroprotection and anti-inflammatory drugs.

properties

IUPAC Name

ethyl 4-[2-[2-(4-methoxyphenyl)ethylamino]-2-oxoethyl]sulfanyl-6-methyl-2-oxo-1H-pyrimidine-5-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N3O5S/c1-4-27-18(24)16-12(2)21-19(25)22-17(16)28-11-15(23)20-10-9-13-5-7-14(26-3)8-6-13/h5-8H,4,9-11H2,1-3H3,(H,20,23)(H,21,22,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PACWVVQFCKQCKX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(NC(=O)N=C1SCC(=O)NCCC2=CC=C(C=C2)OC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N3O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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